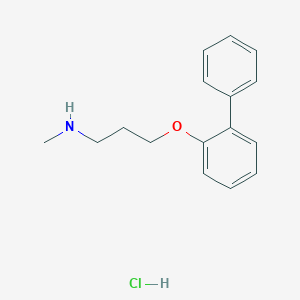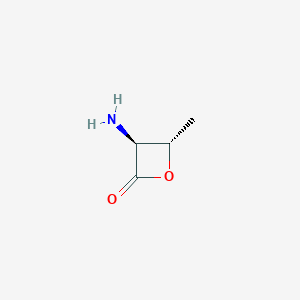
(3S,4S)-3-Amino-4-methyloxetan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3-Amino-4-methyloxetan-2-one, also known as AMO, is a cyclic amino acid that has gained attention in scientific research due to its unique structure and potential biological applications.
Aplicaciones Científicas De Investigación
(3S,4S)-3-Amino-4-methyloxetan-2-one has been studied for its potential use as a building block for the synthesis of peptides and proteins. It has also been investigated for its ability to form stable complexes with metal ions, which could have applications in catalysis and sensing. Additionally, (3S,4S)-3-Amino-4-methyloxetan-2-one has been explored for its potential use as a chiral auxiliary in asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of (3S,4S)-3-Amino-4-methyloxetan-2-one is not fully understood, but it is believed to interact with metal ions and amino acid residues in proteins. It has been shown to form stable complexes with copper ions, which could potentially affect the function of copper-containing enzymes.
Efectos Bioquímicos Y Fisiológicos
(3S,4S)-3-Amino-4-methyloxetan-2-one has been shown to have low toxicity and is not known to have any significant physiological effects. However, its ability to interact with metal ions and amino acid residues in proteins could potentially affect the function of these molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3S,4S)-3-Amino-4-methyloxetan-2-one in lab experiments is its unique structure, which could potentially lead to the development of new compounds with interesting biological properties. However, its synthesis method is complex and time-consuming, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on (3S,4S)-3-Amino-4-methyloxetan-2-one. One area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Additionally, further studies on its interactions with metal ions and amino acid residues in proteins could lead to the development of new catalysts and sensing materials. Finally, exploring its potential as a building block for the synthesis of peptides and proteins could lead to the discovery of new bioactive compounds.
Métodos De Síntesis
(3S,4S)-3-Amino-4-methyloxetan-2-one can be synthesized through a multistep process involving the reaction of 2,3-epoxypropanoic acid with ammonia and a reducing agent. The resulting product is then subjected to various purification steps to obtain pure (3S,4S)-3-Amino-4-methyloxetan-2-one. This synthesis method has been optimized to produce high yields of (3S,4S)-3-Amino-4-methyloxetan-2-one with high purity.
Propiedades
Número CAS |
131232-74-1 |
|---|---|
Nombre del producto |
(3S,4S)-3-Amino-4-methyloxetan-2-one |
Fórmula molecular |
C4H7NO2 |
Peso molecular |
101.1 g/mol |
Nombre IUPAC |
(3S,4S)-3-amino-4-methyloxetan-2-one |
InChI |
InChI=1S/C4H7NO2/c1-2-3(5)4(6)7-2/h2-3H,5H2,1H3/t2-,3-/m0/s1 |
Clave InChI |
NBTZBUKVCIOYMU-HRFVKAFMSA-N |
SMILES isomérico |
C[C@H]1[C@@H](C(=O)O1)N |
SMILES |
CC1C(C(=O)O1)N |
SMILES canónico |
CC1C(C(=O)O1)N |
Sinónimos |
2-Oxetanone,3-amino-4-methyl-,(3S-trans)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



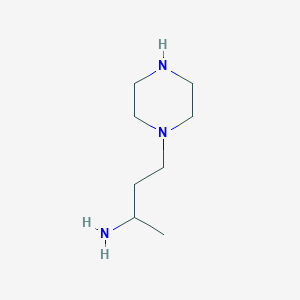
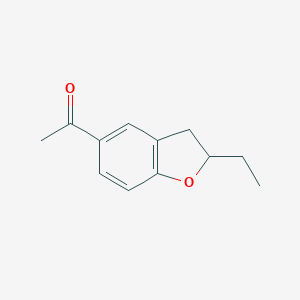

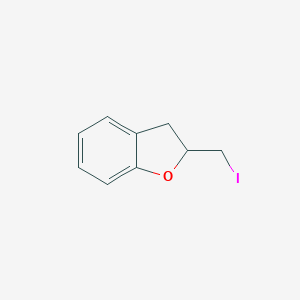
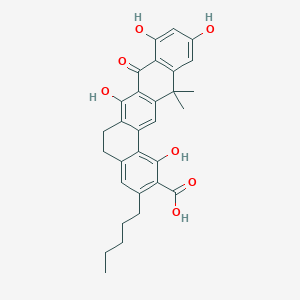
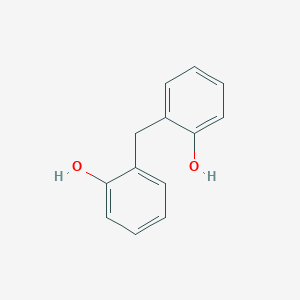
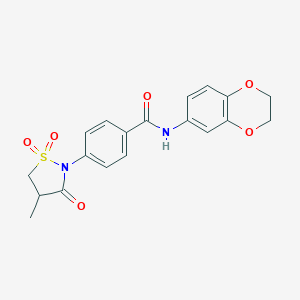
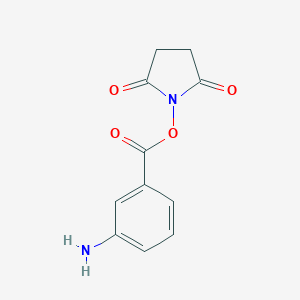
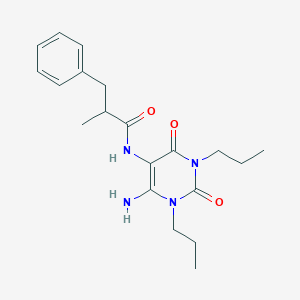
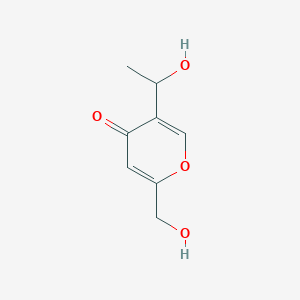
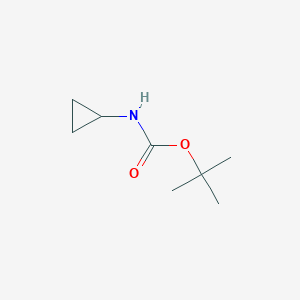

![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)
